L-Methionylglycine

Beschreibung

Eigenschaften

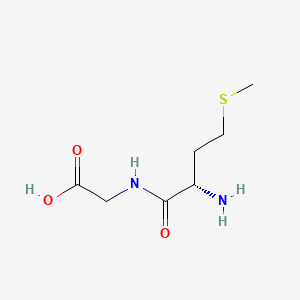

IUPAC Name |

2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOHLNCNYLGICT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020087 | |

| Record name | L-Methionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; Savoury meaty with cheesy notes aroma | |

| Record name | L-Methionylglycine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2099/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Practically insoluble (in ethanol) | |

| Record name | L-Methionylglycine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2099/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14486-03-4 | |

| Record name | L-Methionylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Methionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-methionylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-METHIONYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T872MM2E20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Methionylglycine: A Technical Overview of its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionylglycine is a dipeptide composed of the essential amino acid L-methionine and the non-essential amino acid glycine. While direct research on the specific biological roles of this compound is limited, its significance can be inferred from the well-documented functions of its constituent amino acids. This technical guide provides a comprehensive overview of the potential biological significance of this compound, focusing on its absorption, metabolism, and the physiological roles of L-methionine and glycine. This document synthesizes available data on the individual amino acids to extrapolate the potential bioactivity of the dipeptide, offering insights for researchers and professionals in drug development.

Introduction

This compound (Met-Gly) is a dipeptide formed from L-methionine and glycine residues.[1] It is recognized as a metabolite and is also utilized as a flavoring agent in the food industry.[1] While the biological functions of many dipeptides are increasingly being understood to extend beyond simple protein building blocks, specific research into the physiological roles of this compound remains sparse. This guide aims to bridge this knowledge gap by examining the biological activities of its constituent amino acids, L-methionine and glycine, and discussing the potential implications for the dipeptide.

Absorption and Metabolism

Dipeptides like this compound can be absorbed in the small intestine. Studies in sheep have shown that this compound can be transferred intact across the ruminal and omasal epithelia.[] In general, dipeptides are transported into intestinal epithelial cells by peptide transporters such as PEPT1. Once inside the enterocytes, they can be hydrolyzed by cytosolic peptidases into their constituent amino acids, L-methionine and glycine, which then enter the bloodstream. A portion of the dipeptide may also be absorbed intact and circulate in the body.

The metabolic fate of this compound is likely tied to the individual metabolic pathways of L-methionine and glycine.

Experimental Protocol: Assessment of Dipeptide Absorption in Sheep

The absorption of this compound has been studied using an in vitro model with isolated sheep ruminal and omasal epithelial tissues.[]

-

Tissues: Ruminal and omasal epithelia were collected from sheep.

-

Apparatus: Parabiotic chambers were used to mount the epithelial tissues, separating mucosal and serosal sides.

-

Substrates: ³⁵S-labeled L-methionine and this compound were used as markers.

-

Procedure: The tissues were incubated for 240 minutes with varying concentrations of the substrates on the mucosal side. Samples were collected from both the mucosal and serosal sides at different time points to measure the transfer of the radiolabeled compounds.

-

Analysis: The amount of intact dipeptide and its hydrolyzed amino acid were quantified to determine the rate and form of absorption.

Potential Biological Significance Derived from L-Methionine

L-methionine is an essential sulfur-containing amino acid that plays a critical role in numerous metabolic processes.[3]

Protein Synthesis and Methylation

L-methionine is a precursor for protein synthesis and is the initiating amino acid in the translation of most eukaryotic mRNAs. It is also a key component of S-adenosylmethionine (SAMe), the primary methyl group donor in the body, essential for the methylation of DNA, RNA, proteins, and lipids.

Antioxidant Activity

L-methionine can act as an antioxidant by scavenging reactive oxygen species (ROS). It is also a precursor to other important antioxidants, including cysteine and glutathione. The antioxidant properties of L-methionine may contribute to cellular protection against oxidative stress.

Signaling Pathways

L-methionine and its metabolites are involved in regulating key cellular signaling pathways.

-

mTOR Pathway: Methionine availability is sensed by the cell and influences the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

-

NRF2-ARE Pathway: L-methionine has been shown to activate the NRF2-ARE signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.

Potential Biological Significance Derived from L-Glycine

Glycine is the simplest amino acid and is involved in a wide range of physiological processes.

Neurotransmission

Glycine acts as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, by binding to glycine receptors (GlyRs), which are ligand-gated chloride channels. It also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, playing a role in excitatory neurotransmission.

Anti-inflammatory and Cytoprotective Effects

Glycine has demonstrated significant anti-inflammatory, immunomodulatory, and cytoprotective properties. It can suppress the activation of inflammatory cells like macrophages and reduce the production of pro-inflammatory cytokines.

Precursor to Key Metabolites

Glycine is a precursor for the synthesis of several important biological molecules, including:

-

Glutathione: A major endogenous antioxidant.

-

Porphyrins: Including heme, a component of hemoglobin.

-

Purines: Building blocks of DNA and RNA.

-

Creatine: An important molecule for energy storage in muscle and brain tissue.

Signaling Pathways

Glycine exerts its effects through various signaling mechanisms.

-

Glycine Receptors (GlyRs): Activation of these chloride channels leads to hyperpolarization of the cell membrane, which can have an inhibitory effect on neuronal firing and inflammatory cell activation.

-

NMDA Receptors: As a co-agonist, glycine is essential for the activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.

References

An In-depth Technical Guide to L-Methionylglycine: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionylglycine (Met-Gly) is a dipeptide composed of the essential amino acid L-methionine and the simplest amino acid, glycine. As a product of protein metabolism, it plays a role in nutrient uptake and utilization.[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies for the study of this compound, aimed at researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is formed through a peptide bond between the carboxyl group of L-methionine and the amino group of glycine. Its structure is characterized by the presence of a thioether group in the methionine side chain, which can be susceptible to oxidation.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetic acid | [2][3][4] |

| Synonyms | Met-Gly, L-Met-Gly, H-Met-Gly-OH | [2] |

| CAS Number | 14486-03-4 | |

| Molecular Formula | C₇H₁₄N₂O₃S | |

| Molecular Weight | 206.27 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 211-212 °C (decomposes) | |

| Solubility | Slightly soluble in water. Practically insoluble in ethanol. |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| pKa (Strongest Acidic) | 3.78 | |

| pKa (Strongest Basic) | 8.42 | |

| LogP | -3.3 | |

| Water Solubility | 10.1 g/L |

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides. The following is a detailed protocol for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin.

1. Resin Preparation:

-

Swell Fmoc-Gly-Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

Wash the resin with DMF (3 times).

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group from glycine.

-

Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine.

3. Coupling of Fmoc-L-Methionine:

-

In a separate vial, dissolve Fmoc-L-methionine (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature to ensure complete coupling.

-

Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF (5 times) and DCM (3 times).

4. Cleavage from the Resin and Deprotection of Side Chains:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). TIS is included as a scavenger to protect the methionine side chain.

-

Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

5. Purification of this compound:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

-

Monitor the elution profile at 210-220 nm.

-

Collect the fractions containing the pure this compound.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Lyophilize the pure fractions to obtain this compound as a white powder.

Caption: Solid-Phase Synthesis of this compound.

Biological Role and Metabolism

This compound, as a dipeptide, is primarily involved in protein metabolism. It can be absorbed by intestinal cells through peptide transporters and subsequently hydrolyzed into its constituent amino acids, L-methionine and glycine, by intracellular peptidases. These amino acids then enter their respective metabolic pathways.

Dipeptide Uptake and Hydrolysis

The uptake of dipeptides like this compound into cells is a crucial step in protein digestion and absorption. This process is generally mediated by proton-coupled peptide transporters (PepT). Once inside the cell, dipeptidases cleave the peptide bond, releasing the free amino acids.

References

A Technical Guide to the Synthesis and Purification of L-Methionylglycine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the dipeptide L-Methionylglycine (Met-Gly). The methodologies detailed herein are tailored for research and development settings, emphasizing purity, characterization, and scalability. This document offers both solution-phase and solid-phase synthesis strategies, complete with detailed experimental protocols and expected analytical data.

Introduction

This compound is a dipeptide composed of the essential amino acid L-methionine and the simplest amino acid, glycine.[1] Its structure plays a role in various biological contexts, making it a valuable tool for research in metabolism, nutrient uptake, and as a building block for larger, more complex peptides.[2] The synthesis of high-purity this compound is crucial for obtaining reliable and reproducible results in downstream applications. This guide outlines two primary synthetic routes, solution-phase and solid-phase synthesis, along with robust purification and characterization protocols.

Synthesis of this compound

The synthesis of this compound can be approached through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). The choice between these methods often depends on the desired scale, purity requirements, and available laboratory equipment.

Solution-Phase Synthesis

Solution-phase synthesis is a classical and versatile method for preparing peptides. It involves the stepwise coupling of protected amino acids in a suitable solvent. For this compound, a common strategy involves the protection of the N-terminus of L-methionine and the C-terminus of glycine, followed by a coupling reaction and subsequent deprotection.

Step 1: Protection of L-Methionine (N-Boc-L-Methionine)

-

Materials: L-Methionine, Di-tert-butyl dicarbonate (Boc)₂O, Dioxane, Water, Sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve L-Methionine (1 eq) in a 1:1 mixture of dioxane and water.

-

Adjust the pH of the solution to 9.0-9.5 with 2M NaOH.

-

Add (Boc)₂O (1.1 eq) portion-wise while maintaining the pH with 2M NaOH.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product, N-Boc-L-Methionine, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.

-

Step 2: Protection of Glycine (Glycine Methyl Ester Hydrochloride)

-

Materials: Glycine, Methanol, Thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend Glycine (1 eq) in methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to yield Glycine methyl ester hydrochloride as a white solid.

-

Step 3: Coupling of N-Boc-L-Methionine and Glycine Methyl Ester

-

Materials: N-Boc-L-Methionine, Glycine methyl ester hydrochloride, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-L-Methionine (1 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

In a separate flask, suspend Glycine methyl ester hydrochloride (1 eq) in DCM and add DIPEA (1 eq) to neutralize the salt.

-

Add the neutralized glycine solution to the N-Boc-L-Methionine solution.

-

Cool the mixture to 0°C and add a solution of DCC (1.1 eq) in DCM dropwise.[3][4][5]

-

Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected dipeptide, Boc-L-Met-Gly-OMe.

-

Step 4: Deprotection of Boc-L-Met-Gly-OMe

-

Materials: Boc-L-Met-Gly-OMe, Trifluoroacetic acid (TFA), DCM, Diethyl ether.

-

Procedure:

-

Dissolve the protected dipeptide in a solution of 25-50% TFA in DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the methyl ester of the dipeptide as a TFA salt.

-

Dissolve the crude ester in water and hydrolyze the methyl ester by adding 1N NaOH until the pH reaches 10-11.

-

Monitor the saponification by TLC.

-

Neutralize the solution with 1M HCl to a pH of 7.

-

Lyophilize the aqueous solution to obtain crude this compound.

-

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach, particularly for longer peptides, by anchoring the growing peptide chain to an insoluble resin support. This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin.

Resin: Pre-loaded Glycine-Wang resin (0.5-1.0 mmol/g substitution).

Step 1: Resin Swelling

-

Place the Glycine-Wang resin in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes and drain.

-

Repeat the 20% piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

Step 3: Coupling of Fmoc-L-Methionine

-

Activation: In a separate vial, dissolve Fmoc-L-Methionine (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF (5 times) and DCM (3 times).

Step 4: Cleavage and Final Deprotection

-

Wash the peptide-resin with methanol and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude this compound under vacuum.

Purification of this compound

The crude this compound obtained from either synthesis method requires purification to remove byproducts, unreacted starting materials, and scavengers.

Recrystallization

Recrystallization is a common and effective method for purifying small peptides.

-

Dissolve the crude this compound in a minimal amount of hot water.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water or ethanol.

-

Dry the purified crystals under vacuum.

Preparative Reversed-Phase HPLC

For higher purity requirements, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

-

Column: C18 preparative column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% B over 30 minutes.

-

Detection: UV at 214 nm and 280 nm.

-

Procedure:

-

Dissolve the crude peptide in mobile phase A.

-

Inject the solution onto the equilibrated column.

-

Collect fractions corresponding to the main peak.

-

Analyze the fractions by analytical HPLC to pool the purest fractions.

-

Lyophilize the pooled fractions to obtain highly pure this compound as a TFA salt. For a salt-free product, a subsequent ion-exchange step may be necessary.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide.

-

Expected Molecular Weight:

-

[M+H]⁺: 207.08 g/mol

-

[M+Na]⁺: 229.06 g/mol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The spectra should be recorded in a suitable deuterated solvent, such as D₂O.

¹H NMR (500 MHz, D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.95 | t | 1H | α-H (Met) |

| ~3.85 | s | 2H | α-H (Gly) |

| ~2.60 | t | 2H | γ-CH₂ (Met) |

| ~2.10 | s | 3H | S-CH₃ (Met) |

| ~2.05 | m | 2H | β-CH₂ (Met) |

¹³C NMR (125 MHz, D₂O):

| Chemical Shift (ppm) | Assignment |

| ~175.5 | C=O (Gly) |

| ~172.0 | C=O (Met) |

| ~54.0 | α-C (Met) |

| ~41.5 | α-C (Gly) |

| ~30.0 | γ-C (Met) |

| ~29.5 | β-C (Met) |

| ~14.5 | S-CH₃ (Met) |

Note: Exact chemical shifts may vary depending on the solvent and pH.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Typical Yield (Crude) | 60-80% | 70-90% |

| Purity (Crude) | 70-90% | 80-95% |

| Purity (after Recrystallization) | >95% | >98% |

| Purity (after RP-HPLC) | >99% | >99% |

| Molecular Weight (ESI-MS) | Confirmed | Confirmed |

| ¹H and ¹³C NMR | Consistent with structure | Consistent with structure |

Visualizations

Signaling Pathways and Workflows

Caption: Workflow for the solution-phase synthesis of this compound.

Caption: Workflow for the solid-phase synthesis of this compound.

Caption: General workflow for the purification and analysis of this compound.

References

- 1. This compound | C7H14N2O3S | CID 6992930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methionylglycine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

The Enigmatic Biosynthesis of L-Methionylglycine: A Technical Guide to Plausible Enzymatic Pathways

For Immediate Release

[CITY, State] – [Date] – In the intricate web of cellular metabolism, the biogenesis of small peptides is a field of continuous discovery. While the ribosomal synthesis of proteins is well-understood, the pathways leading to the formation of specific dipeptides such as L-Methionylglycine remain less defined. This technical guide provides an in-depth exploration of the plausible, non-ribosomal biosynthetic routes for this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound is a dipeptide composed of the amino acids L-methionine and glycine[1]. Its formation, while not attributed to a dedicated metabolic pathway, is likely the result of the promiscuous or secondary activities of enzymes central to primary metabolism. This guide synthesizes current knowledge to propose two primary enzymatic scenarios for its biosynthesis: promiscuous activity of Methionyl-tRNA Synthetase (MetRS) and the action of Non-Ribosomal Peptide Synthetases (NRPSs).

Proposed Biosynthetic Pathways

The formation of this compound is hypothesized to occur via one of two principal mechanisms, each leveraging the existing cellular machinery for peptide bond formation outside of the ribosomal context.

Promiscuous Catalysis by Methionyl-tRNA Synthetase (MetRS)

Methionyl-tRNA Synthetase (MetRS) is a vital enzyme that catalyzes the attachment of L-methionine to its cognate tRNA (tRNAMet) in the first step of protein synthesis. This two-step reaction involves the activation of L-methionine to form a methionyl-adenylate intermediate[2][3]. While highly specific, it is plausible that under certain cellular conditions, this reactive intermediate could be intercepted by a nucleophilic attack from the amino group of glycine, leading to the formation of this compound.

The fidelity of aminoacyl-tRNA synthetases is not absolute, and side reactions, though often inefficient, can occur[3]. The proposed mechanism would involve two key steps:

-

Activation of L-methionine: MetRS binds L-methionine and ATP, forming a highly reactive methionyl-adenylate (Met-AMP) intermediate and releasing pyrophosphate (PPi).

-

Nucleophilic attack by Glycine: The amino group of a glycine molecule, acting as a nucleophile, attacks the carbonyl carbon of the Met-AMP intermediate, displacing AMP and forming the dipeptide this compound.

This proposed pathway is contingent on the local concentrations of substrates and the ability of glycine to access the active site of the MetRS-Met-AMP complex.

Synthesis via Non-Ribosomal Peptide Synthetases (NRPSs)

Non-Ribosomal Peptide Synthetases are large, modular enzymes that synthesize a wide array of peptides with diverse biological activities, including antibiotics and siderophores. These enzymes function as an assembly line, with each module responsible for the incorporation of a specific amino acid[4]. The synthesis of a dipeptide like this compound would require a minimal NRPS system consisting of two modules.

The process would unfold as follows:

-

Module 1: Adenylation and Thiolation of L-methionine: The first module's adenylation (A) domain would select and activate L-methionine as Met-AMP. The activated methionine is then transferred to the phosphopantetheinyl arm of the thiolation (T) domain.

-

Module 2: Adenylation and Thiolation of Glycine: Concurrently, the second module's A domain would activate glycine to Gly-AMP and transfer it to its corresponding T domain.

-

Peptide Bond Formation: A condensation (C) domain would then catalyze the formation of a peptide bond between the enzyme-tethered methionine and glycine.

-

Release: Finally, a thioesterase (TE) domain would cleave the newly formed dipeptide from the enzyme.

While no specific NRPS has been identified for this compound synthesis, the inherent modularity and substrate promiscuity of some NRPSs make this a viable biosynthetic route.

Quantitative Data

The following tables summarize key quantitative data for the enzymes and reactions involved in the proposed biosynthetic pathways.

Table 1: Michaelis-Menten Constants (Km) for E. coli Methionyl-tRNA Synthetase

| Substrate | Km (µM) | Reference |

| L-methionine | 5 - 20 | Fersht, A. (1985). Enzyme Structure and Mechanism. |

| ATP | 100 - 400 | Fersht, A. (1985). Enzyme Structure and Mechanism. |

| tRNAMet | 0.5 - 2 | Fersht, A. (1985). Enzyme Structure and Mechanism. |

Table 2: Catalytic Efficiency (kcat/Km) for E. coli Methionyl-tRNA Synthetase

| Substrate | kcat/Km (s-1M-1) | Reference |

| L-methionine | ~106 | Fersht, A. (1985). Enzyme Structure and Mechanism. |

Experimental Protocols

Protocol 1: In Vitro Assay for this compound Synthesis by MetRS

This protocol is designed to detect the potential synthesis of this compound as a side product of the L-methionine activation by MetRS.

1. Materials:

-

Purified Methionyl-tRNA Synthetase (MetRS)

-

L-methionine

-

Glycine

-

ATP

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

HPLC system with a C18 column

-

Mass spectrometer

2. Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, L-methionine, and a high concentration of glycine.

-

Initiate the reaction by adding purified MetRS.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to separate the components.

-

Identify potential this compound peaks by comparing retention times with a known standard.

-

Confirm the identity of the peak by mass spectrometry.

Protocol 2: Functional Assay for a Putative this compound NRPS

This protocol outlines a method to test a candidate NRPS for its ability to synthesize this compound.

1. Materials:

-

Purified candidate NRPS enzyme

-

L-methionine

-

Glycine

-

ATP

-

Reaction buffer (as above)

-

Radiolabeled substrate (e.g., [14C]-Glycine)

-

Thin-layer chromatography (TLC) plate

-

Phosphorimager

2. Procedure:

-

Set up a reaction mixture containing the purified NRPS, reaction buffer, ATP, L-methionine, and radiolabeled glycine.

-

Incubate at the optimal temperature for the enzyme.

-

Spot the reaction mixture onto a TLC plate at various time points.

-

Develop the TLC plate using an appropriate solvent system to separate the amino acids and dipeptide.

-

Visualize the radiolabeled spots using a phosphorimager.

-

The appearance of a new spot corresponding to the expected migration of this compound indicates synthesis.

Visualizations

References

- 1. This compound | C7H14N2O3S | CID 6992930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chapter 14. Biosynthesis of nonribosomal peptide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Cleavage of L-Methionylglycine in vitro: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in vitro enzymatic cleavage of the dipeptide L-Methionylglycine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the metabolic fate of peptides and the characterization of proteolytic enzymes. This document details the enzymes known to catalyze this reaction, presents available quantitative data on cleavage rates, and provides detailed experimental protocols for the in vitro analysis of this process. Furthermore, it includes visualizations of the metabolic context and experimental workflows to facilitate a deeper understanding of the underlying principles.

Introduction

This compound is a dipeptide composed of the amino acids L-methionine and glycine[1]. As an intermediate in protein metabolism, its cleavage into constituent amino acids is a fundamental biochemical process. The peptide bond linking the methionine and glycine residues can be hydrolyzed by certain proteolytic enzymes[1]. Understanding the specifics of this enzymatic cleavage is crucial for various fields, including pharmacology, for determining the metabolic stability of peptide-based drugs, and in nutritional science, for assessing the bioavailability of dipeptides. This guide focuses on the in vitro characterization of this process, providing the necessary data and methodologies for its study.

Enzymes Catalyzing the Cleavage of this compound

The enzymatic hydrolysis of this compound is primarily carried out by proteases with specificity for peptide bonds involving methionine. Historical and foundational work in this area has identified chymotrypsin and papain as enzymes capable of cleaving this dipeptide.

-

Chymotrypsin: This serine endopeptidase, well-known for its role in digestion, preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tryptophan, tyrosine, phenylalanine, and methionine[2][3]. Its ability to hydrolyze this compound has been documented[1].

-

Papain: A cysteine protease derived from papaya latex, papain exhibits broad substrate specificity. It is known to cleave peptide bonds involving basic amino acids, leucine, and glycine. Notably, it has been shown to effectively hydrolyze this compound.

Quantitative Data on the Enzymatic Cleavage of this compound

Quantitative analysis of the cleavage of this compound by chymotrypsin and papain has been reported in the form of proteolytic coefficients. These coefficients provide a measure of the rate of hydrolysis under specific conditions.

Table 1: Proteolytic Coefficients for the Cleavage of this compound

| Enzyme | Substrate | Activator | pH | Proteolytic Coefficient (C₁)¹ | Reference |

|---|---|---|---|---|---|

| Crystalline Chymotrypsin | This compound | - | 7.5 | 0.25 | [Dekker et al., 1949] |

| Papain | this compound | Cysteine | 5.0 | 1.1 | [Dekker et al., 1949] |

¹The proteolytic coefficient (C₁) is calculated as K₁/E, where K₁ is the first-order reaction constant in minutes⁻¹ and E is the enzyme concentration in mg of enzyme nitrogen per ml. The reaction temperature was 37°C.

Experimental Protocols

The following protocols are detailed methodologies for the in vitro enzymatic cleavage of this compound by chymotrypsin and papain, adapted from historical literature and general enzyme assay procedures.

General Materials and Reagents

-

This compound

-

Crystalline Chymotrypsin

-

Papain

-

Phosphate buffer (for chymotrypsin assay)

-

Acetate buffer (for papain assay)

-

L-Cysteine (for papain activation)

-

Ninhydrin reagent

-

Tris buffer

-

Calcium chloride

-

Hydrochloric acid

-

Spectrophotometer

-

Thermostatted water bath

-

pH meter

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Chymotrypsin-mediated Cleavage of this compound

This protocol is based on the principles described by Dekker et al. (1949) and general chymotrypsin assay procedures.

4.2.1. Enzyme Preparation:

-

Prepare a stock solution of crystalline chymotrypsin in 1 mM HCl.

-

Immediately before use, dilute the stock solution to the desired concentration (e.g., 10-30 µg/ml) with 1 mM HCl.

4.2.2. Substrate Preparation:

-

Dissolve this compound in 0.1 M phosphate buffer, pH 7.5, to a final concentration of 0.05 M.

4.2.3. Assay Procedure:

-

Equilibrate the substrate solution to 37°C in a thermostatted water bath.

-

To initiate the reaction, add a defined volume of the chymotrypsin solution to the substrate solution.

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Determine the extent of hydrolysis in each aliquot by measuring the increase in amino nitrogen using the ninhydrin method.

-

The rate of cleavage is determined by plotting the concentration of hydrolyzed peptide against time.

Papain-mediated Cleavage of this compound

This protocol is based on the work of Dekker et al. (1949) and general papain assay procedures.

4.3.1. Papain Activation:

-

Prepare a stock solution of papain in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

To activate the enzyme, incubate the papain solution in the presence of a reducing agent, such as L-cysteine (final concentration of 0.05 M), for 30-60 minutes at 37°C.

4.3.2. Substrate Preparation:

-

Dissolve this compound in 0.1 M acetate buffer, pH 5.0, to a final concentration of 0.05 M.

4.3.3. Assay Procedure:

-

Equilibrate the substrate solution to 37°C.

-

Initiate the reaction by adding the activated papain solution to the substrate solution.

-

At specified time points, remove aliquots from the reaction mixture.

-

Quantify the extent of peptide bond hydrolysis by measuring the liberated amino groups using the ninhydrin colorimetric method.

-

Calculate the rate of cleavage from the time-course data.

Visualizations

Metabolic Fate of this compound

The enzymatic cleavage of this compound is a step in the broader pathway of protein catabolism. The resulting amino acids, L-methionine and glycine, enter central metabolic pathways.

Experimental Workflow for in vitro Cleavage Assay

The following diagram illustrates the general workflow for conducting an in vitro enzymatic cleavage assay of this compound.

Conclusion

The in vitro enzymatic cleavage of this compound is a process that can be effectively studied using well-established proteases such as chymotrypsin and papain. The quantitative data, though historical, provides a solid basis for understanding the relative rates of hydrolysis by these enzymes. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to investigate the metabolic fate of this dipeptide and to characterize the activity of relevant proteolytic enzymes. Further research employing modern analytical techniques could provide more detailed kinetic parameters and expand our understanding of the dipeptidases involved in the metabolism of methionine-containing peptides.

References

An In-depth Technical Guide to L-Methionylglycine: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionylglycine (Met-Gly) is a dipeptide composed of the amino acids L-methionine and glycine.[1][2][3][4] Since its initial synthesis and characterization in the mid-20th century, research has unveiled its roles in cellular metabolism and its potential as a signaling molecule. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound. It details the seminal and contemporary methods for its synthesis, presents key quantitative data on its biochemical properties, and explores its involvement in cellular signaling pathways, with a particular focus on the mTOR pathway. Detailed experimental protocols and workflow visualizations are provided to facilitate further research and application in drug development and other scientific fields.

Discovery and History

The discovery of this compound is intrinsically linked to the broader exploration of peptide chemistry and protein metabolism in the mid-1940s. The seminal work that marks the formal entry of this dipeptide into the scientific literature was published in 1949 by Dekker, Taylor, and Fruton. Their research focused on the synthesis of various methionine-containing peptides to study their susceptibility to cleavage by proteolytic enzymes, such as chymotrypsin. This investigation was part of a larger effort to understand the specificity of these enzymes and their role in protein digestion and synthesis.

The initial synthesis of this compound was achieved through a classical chemical approach, which laid the groundwork for subsequent studies on its biochemical and physiological properties. The 1949 study not only provided the first detailed method for its preparation but also offered the initial quantitative data on its enzymatic hydrolysis, establishing it as a substrate for chymotrypsin. This foundational knowledge paved the way for future investigations into the metabolic fate and potential biological activities of this and other small peptides.

Physicochemical Properties

This compound is a white, crystalline powder with a characteristic savory and meaty aroma.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H14N2O3S | |

| Molecular Weight | 206.27 g/mol | |

| CAS Number | 14486-03-4 | |

| Appearance | White powder | |

| Solubility in Water | Slightly soluble | |

| Solubility in Ethanol | Practically insoluble |

Synthesis of this compound

The synthesis of this compound can be approached through both classical chemical methods and more modern enzymatic techniques.

Historical Chemical Synthesis (Dekker, Taylor, and Fruton, 1949)

The original synthesis of this compound involved the coupling of a protected methionine derivative with a glycine ester, followed by deprotection steps. This foundational method, while effective, is often superseded by more efficient modern techniques.

Experimental Protocol:

A detailed experimental protocol based on the 1949 publication is provided in the "Experimental Protocols" section of this guide.

Modern Synthetic Approaches

Contemporary methods for peptide synthesis, including solid-phase peptide synthesis (SPPS) and enzymatic synthesis, offer higher yields, purity, and scalability.

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. This method allows for easy purification by simply washing the resin.

Enzymatic synthesis utilizes proteases in reverse, under conditions that favor peptide bond formation over hydrolysis. This approach offers high stereospecificity and avoids the need for extensive protecting group chemistry.

Experimental Protocol:

A general protocol for the enzymatic synthesis of dipeptides is provided in the "Experimental Protocols" section.

Biochemical Properties and Biological Significance

Enzymatic Cleavage

As established in the foundational 1949 study, this compound is a substrate for the proteolytic enzyme chymotrypsin. The enzyme specifically cleaves the peptide bond between the methionine and glycine residues.

Quantitative Data on Enzymatic Hydrolysis by Chymotrypsin:

| Substrate | Enzyme | pH | Temperature (°C) | kcat (s⁻¹) | Km (mM) | Reference |

| This compound | Bovine α-Chymotrypsin | 7.5 | 25 | Data not available in initial searches | Data not available in initial searches | Dekker et al., 1949 |

Note: Specific kinetic constants from the 1949 paper were not available in the initial search results. Further targeted literature review is required to populate these fields.

Role in Cellular Signaling: The mTOR Pathway

Recent research has highlighted the critical role of the amino acid methionine in regulating the mechanistic target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Methionine, through its conversion to S-adenosylmethionine (SAM), influences mTORC1 activity.

While direct studies on this compound's role in mTOR signaling are still emerging, it is hypothesized that as a source of methionine, its uptake and subsequent hydrolysis could contribute to the intracellular methionine pool, thereby influencing mTORC1 activation. Extracellular amino acids, including methionine, can be sensed by receptors such as TAS1R1/TAS1R3, leading to the activation of mTORC1.

Experimental Protocols

Historical Chemical Synthesis of this compound

This protocol is an interpretation of the methods described by Dekker, Taylor, and Fruton (1949).

Materials:

-

N-Carbobenzoxy-L-methionine

-

Glycine ethyl ester

-

Phosphorus pentachloride

-

Anhydrous ether

-

Sodium bicarbonate solution

-

Hydrochloric acid

-

Palladium black catalyst

-

Hydrogen gas

Procedure:

-

Preparation of N-Carbobenzoxy-L-methionyl Chloride: N-Carbobenzoxy-L-methionine is dissolved in anhydrous ether and cooled. An equimolar amount of phosphorus pentachloride is added in portions with stirring. The reaction mixture is stirred until the acid chloride crystallizes.

-

Coupling Reaction: The N-Carbobenzoxy-L-methionyl chloride is added to a solution of glycine ethyl ester in ether. The mixture is stirred, and the resulting ester hydrochloride is filtered off.

-

Work-up: The ethereal solution is washed with dilute acid, water, sodium bicarbonate solution, and finally water again. The ether is then dried and evaporated.

-

Saponification: The resulting oil is saponified with a slight excess of N NaOH.

-

Deprotection: The N-Carbobenzoxy-L-methionylglycine is deprotected by catalytic hydrogenation using palladium black as a catalyst in an acidic solution.

-

Isolation: The catalyst is removed by filtration, and the this compound is isolated by crystallization from the aqueous solution.

General Protocol for Enzymatic Synthesis of Dipeptides

Materials:

-

L-methionine methyl ester (or other suitable ester)

-

Glycine

-

Immobilized protease (e.g., papain, thermolysin)

-

Buffer solution (e.g., phosphate buffer, pH 7-8)

-

Organic co-solvent (optional, e.g., glycerol)

Procedure:

-

Reaction Setup: Dissolve L-methionine methyl ester and a molar excess of glycine in the buffer solution. An organic co-solvent may be added to suppress hydrolytic side reactions.

-

Enzyme Addition: Add the immobilized protease to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37-50°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by techniques such as HPLC or TLC.

-

Termination and Purification: Once the reaction has reached equilibrium or the desired conversion, remove the immobilized enzyme by filtration. The product, this compound, is then purified from the reaction mixture using techniques like ion-exchange chromatography or crystallization.

Protocol for Studying Dipeptide Uptake and Metabolism in Cell Culture

This protocol is a general framework that can be adapted for studying this compound.

Materials:

-

Mammalian cell line (e.g., CHO, C2C12)

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture the chosen cell line to a desired confluency in standard culture medium.

-

Dipeptide Treatment: Replace the standard medium with a medium containing a known concentration of this compound. Include control cultures with no added dipeptide.

-

Time-Course Sampling: At various time points, collect samples of the cell culture medium and the cells.

-

Sample Preparation (Medium): Centrifuge the collected medium to remove any cell debris. The supernatant is then prepared for LC-MS/MS analysis to quantify the extracellular concentration of this compound and its constituent amino acids.

-

Sample Preparation (Cells): Wash the collected cells with ice-cold PBS to remove any extracellular medium. Lyse the cells using a suitable lysis buffer.

-

Intracellular Metabolite Extraction: Extract the intracellular metabolites from the cell lysate, for example, by protein precipitation with a cold organic solvent (e.g., methanol).

-

LC-MS/MS Analysis: Analyze both the extracellular medium samples and the intracellular extracts by LC-MS/MS to determine the concentrations of this compound, L-methionine, and glycine over time.

-

Data Analysis: Calculate the rates of uptake of the dipeptide and the appearance of its constituent amino acids both inside and outside the cells.

Visualizations

Conclusion

This compound, from its initial synthesis in 1949 to its emerging role in cellular signaling, represents a dipeptide of significant scientific interest. This guide has provided a comprehensive overview of its history, synthesis, and biochemical properties. The potential link between this compound and the mTOR pathway opens up new avenues for research in areas such as cell metabolism, growth, and the development of novel therapeutic strategies. The detailed protocols and visual workflows presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this important biomolecule. Further investigation into the specific molecular mechanisms by which this compound exerts its biological effects is warranted and promises to yield exciting new discoveries.

References

- 1. This compound | C7H14N2O3S | CID 6992930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methionylglycine - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for Methionyl-Glycine (HMDB0028973) [hmdb.ca]

- 4. Methionylglycine | C7H14N2O3S | CID 259185 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of L-Methionylglycine: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today delves into the promising therapeutic applications of the dipeptide L-Methionylglycine, with a particular focus on its role in novel anticancer agents. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of its biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways.

This compound, a simple dipeptide composed of the essential amino acid L-methionine and the non-essential amino acid glycine, has emerged as a molecule of interest in pharmaceutical research. While the individual amino acids have well-documented biological roles, their combination within this dipeptide structure, particularly when complexed with platinum, presents a compelling avenue for therapeutic innovation. This guide consolidates the current scientific knowledge on this compound, offering a foundational resource for its further exploration and development.

Anticancer Activity of this compound Platinum(II) Complex

A significant area of investigation has been the application of this compound as a ligand in metal-based chemotherapy. Research has demonstrated that a platinum(II) complex, specifically cis-[PtCl2(this compound)], exhibits considerable in vitro cytotoxic activity against a range of human tumor cell lines.

The dipeptide coordinates to the platinum center through the sulfur atom of the methionine residue and the amino-terminal nitrogen atom. This bidentate coordination is a key feature of its structure and likely influences its biological activity.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of the cis-[PtCl2(this compound)] complex has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Activity Level |

| Liposarcoma | Sarcoma | 8 | Considerable |

| A549 | Lung Carcinoma | Considerable | Considerable |

| 518A2 | Melanoma | Considerable | Considerable |

| H12.1 | Testicular Germ Cell Tumor | Moderate | Moderate |

| 1411HP | Testicular Germ Cell Tumor | Not specified | Not specified |

| DLD-1 | Colon Carcinoma | Not specified | Not specified |

Note: "Considerable" and "Moderate" activity levels are as described in the source literature. Specific IC50 values for all cell lines were not available in the reviewed literature.

Experimental Protocols

To facilitate further research and validation, this guide provides detailed experimental methodologies for the synthesis of the this compound platinum(II) complex and the assessment of its anticancer activity.

Synthesis of cis-[PtCl2(this compound)]

The synthesis of the platinum(II) complex with this compound is a critical step for its biological evaluation. The following protocol is based on established methods for the synthesis of similar platinum-dipeptide complexes.

Materials:

-

Potassium tetrachloroplatinate(II) (K2[PtCl4])

-

This compound

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

-

Magnetic stirrer and heating plate

-

Reaction flask

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Dissolve a specific molar equivalent of K2[PtCl4] in deionized water.

-

In a separate vessel, dissolve a molar equivalent of this compound in deionized water. A slight excess of the dipeptide may be used.

-

Slowly add the this compound solution to the K2[PtCl4] solution while stirring continuously at room temperature.

-

The pH of the reaction mixture may be adjusted with a dilute HCl solution to optimize the reaction conditions.

-

Continue stirring the reaction mixture at room temperature for a specified period (e.g., 24-48 hours) to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, a precipitate of the platinum complex should form. The product can be further precipitated by the addition of a solvent in which the complex is insoluble, such as ethanol or acetone.

-

Collect the solid product by filtration.

-

Wash the precipitate with small portions of cold water, followed by ethanol and diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the final product under vacuum or in a desiccator.

-

The structure and purity of the synthesized complex should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹⁵Pt), Infrared (IR) spectroscopy, and elemental analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

96-well cell culture plates

-

cis-[PtCl2(this compound)] stock solution (dissolved in a suitable solvent like DMSO or water)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of the cis-[PtCl2(this compound)] complex in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the platinum complex. Include a vehicle control (medium with the solvent used to dissolve the complex) and a negative control (untreated cells).

-

Incubate the plates for a specific period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value can then be determined by plotting the percentage of cell viability against the drug concentration.

Potential Mechanism of Action and Signaling Pathways

While the precise signaling pathways affected by the this compound platinum(II) complex have not been fully elucidated, the mechanism of action is likely to be similar to other platinum-based anticancer drugs, primarily involving interaction with DNA.

Platinum complexes typically enter the cell and undergo aquation, where chloride ligands are replaced by water molecules, forming a reactive species. This activated complex can then bind to DNA, forming intra- and inter-strand crosslinks, particularly at guanine bases. These DNA adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

Key signaling pathways that are often implicated in the cellular response to platinum-induced DNA damage include:

-

p53 Signaling Pathway: The tumor suppressor protein p53 is a critical sensor of DNA damage. Upon activation, p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Platinum-induced stress can activate various branches of the MAPK pathway, which can contribute to the induction of apoptosis.

-

Apoptosis Pathways: The formation of platinum-DNA adducts ultimately converges on the activation of intrinsic and/or extrinsic apoptosis pathways, leading to the activation of caspases and the execution of cell death.

Other Potential Therapeutic Applications

Given the known biological activities of its constituent amino acids, this compound itself, without the platinum complex, may possess therapeutic potential in other areas.

-

Antioxidant Activity: L-methionine is a sulfur-containing amino acid that can act as a precursor to the endogenous antioxidant glutathione. Glycine also exhibits antioxidant properties. Therefore, this compound is hypothesized to have antioxidant effects, which could be beneficial in conditions associated with oxidative stress.

-

Anti-inflammatory Effects: Both methionine and glycine have been shown to possess anti-inflammatory properties. Methionine can modulate inflammatory signaling pathways, while glycine can suppress the activation of inflammatory cells and the production of pro-inflammatory cytokines.

-

Neuroprotective Effects: Glycine acts as a neurotransmitter in the central nervous system and has been investigated for its neuroprotective effects in conditions like ischemic stroke. The potential neuroprotective role of this compound warrants further investigation.

Standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for antioxidant activity, nitric oxide synthase inhibition assays for anti-inflammatory effects, and cell-based assays using neuronal cell lines for neuroprotection can be employed to explore these potential applications.

Conclusion

This compound, particularly as a ligand in a platinum(II) complex, demonstrates significant promise as an anticancer agent. This technical guide provides a comprehensive overview of the current state of research, including quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. Further investigation into the precise mechanisms of action, signaling pathways, and the exploration of its potential antioxidant, anti-inflammatory, and neuroprotective properties are warranted to fully unlock the therapeutic potential of this versatile dipeptide.

L-Methionylglycine: An In-Depth Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionylglycine (Met-Gly) is a dipeptide with significant potential as an antioxidant agent. Composed of the essential amino acid L-methionine linked to glycine, its antioxidant capacity is primarily attributed to the sulfur-containing side chain of the methionine residue. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, including its core mechanisms of action, detailed experimental protocols for evaluation, and a review of the relevant signaling pathways. While direct quantitative data for this compound is limited in current literature, this guide synthesizes available information on closely related methionine-containing peptides to provide a robust framework for research and development.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Direct Radical Scavenging

The sulfur atom in the methionine residue of this compound is a potent electron donor, enabling it to directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This process involves the oxidation of the thioether group to a sulfoxide, effectively quenching the damaging reactivity of free radicals. This direct scavenging activity is a key contributor to the protective effects of methionine-containing peptides against cellular damage.

Indirect Antioxidant Effects via Nrf2-ARE Signaling Pathway

L-methionine, a constituent of this compound, is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress. It is hypothesized that this compound, upon cellular uptake and potential hydrolysis, can also modulate this pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators like L-methionine, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the ARE in the promoter regions of numerous antioxidant genes, upregulating their expression.[1] These genes encode for a variety of protective proteins, including:

-

Phase II Detoxifying Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs), which are involved in the detoxification of xenobiotics and electrophiles.[1]

-

Antioxidant Enzymes: Including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which directly neutralize ROS.

-

Proteins involved in Glutathione (GSH) Synthesis and Regeneration: Such as glutamate-cysteine ligase (GCL) and glutathione reductase (GR), which are essential for maintaining the cellular pool of the critical antioxidant, glutathione.

The activation of the Nrf2-ARE pathway by this compound would lead to a broad and sustained enhancement of the cell's endogenous antioxidant capacity.

Quantitative Antioxidant Capacity

| Dipeptide | Assay | Result (EC50/IC50) | Reference |

| Glycine-L-Methionine (Gly-Met) | Antioxidant Activity | EC50: 0.96 mg/mL | Inferred from studies on goat milk dadih peptides |

| Trp-Met-Gly-Pro-Tyr | DPPH Radical Scavenging | IC50: 2.85 mg/dL | |

| SSGPPVPGPMGPMGPR | DPPH Radical Scavenging | IC50: 3.149 mM | |

| SSGPPVPGPMGPMGPR | Superoxide Anion Radical Scavenging | IC50: 3.803 mM | |

| SSGPPVPGPMGPMGPR | ABTS Radical Scavenging | IC50: 9.489 mM |

EC50 (Half maximal effective concentration) and IC50 (Half maximal inhibitory concentration) values represent the concentration of the peptide required to achieve 50% of the maximum antioxidant effect or to scavenge 50% of the free radicals, respectively. Lower values indicate higher antioxidant potency.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (95%)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Preparation of sample and control solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) and create a series of dilutions. Prepare a similar dilution series for the ascorbic acid positive control.

-

Assay:

-

To each well of a 96-well microplate, add 100 µL of the sample or control solution at different concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of the solvent used for the sample and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the sample solution and 100 µL of methanol/ethanol.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the scavenging activity (%) against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Working solution preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of sample and control solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a similar dilution series for the Trolox positive control.

-

Assay:

-

To each well of a 96-well microplate, add 10 µL of the sample or control solution at different concentrations.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the scavenging activity (%) against the concentration of this compound to determine the IC50 value.

Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to protect cells from oxidative damage induced by a pro-oxidant.

Materials:

-

Human cell line (e.g., HepG2, Caco-2)

-

This compound

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or other pro-oxidant

-

Cell culture medium and supplements

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Culture the chosen cell line to confluency in a 96-well plate.

-

Loading with DCFH-DA: Wash the cells with PBS and incubate them with 25 µM DCFH-DA in serum-free medium for 1 hour at 37°C.

-

Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and treat them with different concentrations of this compound and/or a positive control (e.g., quercetin) for 1 hour.

-

Induction of Oxidative Stress: Add a pro-oxidant like AAPH (600 µM) to induce oxidative stress.

-

Fluorescence Measurement: Immediately measure the fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour using a fluorescence microplate reader.

-

Data Analysis: Calculate the area under the curve for fluorescence versus time. The cellular antioxidant activity is expressed as a percentage of inhibition of fluorescence compared to the control (cells treated only with the pro-oxidant).

Experimental Workflow for Evaluating Antioxidant Properties

A systematic approach is crucial for the comprehensive evaluation of the antioxidant properties of this compound. The following workflow outlines the key steps from initial screening to mechanistic studies.

Conclusion and Future Directions